Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl halides under basic conditions to form the benzylated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
N-Benzylpiperidine: Similar structure but lacks the 2-methoxyethyl group.
Piperidinecarboxylic acids: Compounds containing a piperidine ring with a carboxylic acid group.
Uniqueness: Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and 2-methoxyethyl groups, which may confer specific chemical and biological properties not found in simpler piperidine derivatives .
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl 4-[(2-methoxyethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-9-18-13-15-7-10-19(11-8-15)17(20)22-14-16-5-3-2-4-6-16/h2-6,15,18H,7-14H2,1H3 |
InChI Key |
GDCCFBXMYWTAMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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